

# Monosodium glutamate versus natural umami alternatives like mushroom extract in sensory analysis

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Compound of Interest

Compound Name: Monosodium oxoglurate

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# A Comparative Sensory Analysis: Monosodium Glutamate vs. Mushroom Extract

In the realm of flavor enhancement, the fifth taste, umami, plays a pivotal role. Monosodium glutamate (MSG) has long been the gold standard for imparting this savory flavor. However, with a growing consumer demand for natural ingredients, umami-rich mushroom extracts are emerging as a prominent alternative. This guide provides an objective comparison of the sensory performance of MSG and a natural mushroom extract, supported by experimental data, detailed protocols, and an exploration of the underlying umami taste signaling pathway.

# **Quantitative Sensory Data**

A study by Wang et al. (2019) provides valuable quantitative data on the sensory attributes of chicken soup flavored with either MSG or a mushroom concentrate (MC). The "degree of difference from control" (DODC) test was utilized, where a higher score indicates a greater perceived intensity of the attribute compared to a control soup with no flavor enhancer.[1][2]



Sensory Attribute	Concentration	MSG (Mean DODC Score)	Mushroom Concentrate (MC) (Mean DODC Score)
Overall Flavor	0.1%	4.5	4.2
Meaty Flavor	0.1%	4.1	3.8
Chicken Flavor	0.1%	3.9	3.5
Saltiness	0.1%	3.8	3.6
Umami Taste	0.1%	4.3	4.0

Data sourced from Wang et al. (2019).[1][2]

The results indicate that at a 0.1% concentration, MSG generally exhibits a slightly stronger enhancement of all measured sensory attributes compared to the mushroom concentrate.[1] However, the mushroom concentrate still demonstrates a significant flavor-enhancing effect, closely resembling MSG in its ability to boost overall flavor, saltiness, and umami taste.

# **Experimental Protocols**

The following is a detailed methodology for the sensory analysis cited above, providing a framework for reproducible research.

## Sensory Evaluation of Umami Taste in Chicken Soup

Objective: To quantify and compare the sensory enhancement effects of Monosodium Glutamate (MSG) and a mushroom concentrate (MC) on the flavor profile of chicken soup.

Methodology: Degree of Difference from Control (DODC) Test

The DODC method is employed to determine if a perceptible overall difference exists between a control product and test products, particularly when the base product may have inherent variability.

Panelists:



- A panel of 8-10 experienced sensory assessors, trained in the principles of sensory evaluation, were selected.
- Panelists were screened for their ability to detect and scale the intensity of the five basic tastes: sweet, sour, salty, bitter, and umami.

#### Sample Preparation:

- Control Sample: A base chicken soup was prepared without any flavor enhancers.
- · Test Samples:
  - MSG was added to the base chicken soup to achieve a final concentration of 0.1% (w/v).
  - Mushroom concentrate (MC) was added to the base chicken soup to achieve a final concentration of 0.1% (w/v).
- All soup samples were heated to a uniform serving temperature of 60°C ± 2°C before being presented to the panelists.
- Samples were coded with three-digit random numbers to prevent bias.

#### Sensory Evaluation Procedure:

- Panelists were seated in individual sensory booths under controlled lighting and environmental conditions.
- Each panelist was presented with the identified control sample first, followed by the coded test samples in a randomized order.
- Panelists were instructed to cleanse their palates with deionized water and unsalted crackers before and between tasting each sample.
- For each test sample, panelists rated the degree of difference from the control for specific attributes (Overall Flavor, Meaty Flavor, Chicken Flavor, Saltiness, and Umami Taste) using a 9-point category scale, where 0 = no difference and 9 = extremely large difference.



 Data was collected and analyzed statistically to determine the mean DODC scores for each attribute.

# **Signaling Pathways and Experimental Workflow**

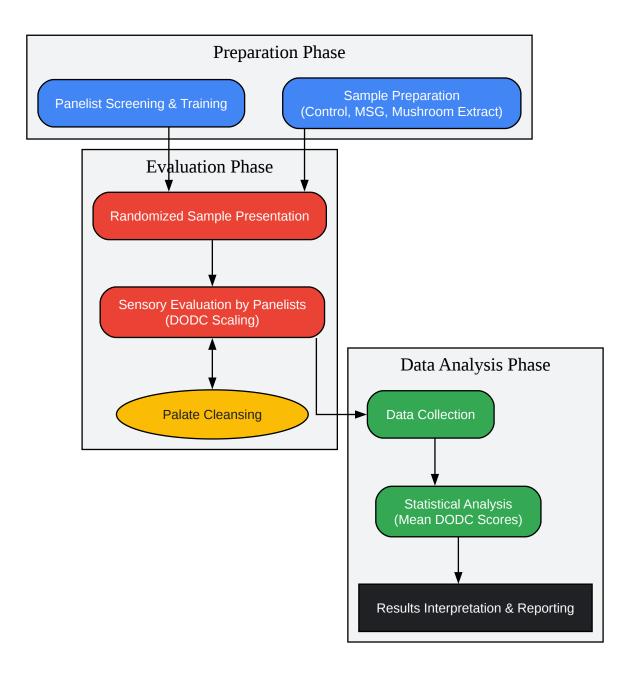
To understand the biological basis of umami perception and the structure of the sensory experiment, the following diagrams are provided.



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Caption: Umami Taste Signaling Pathway.





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Caption: Sensory Analysis Experimental Workflow.

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### References

- 1. Investigation of Monosodium Glutamate Alternatives for Content of Umami Substances and Their Enhancement Effects in Chicken Soup Compared to Monosodium Glutamate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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